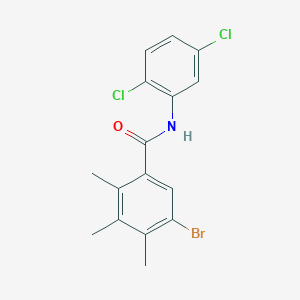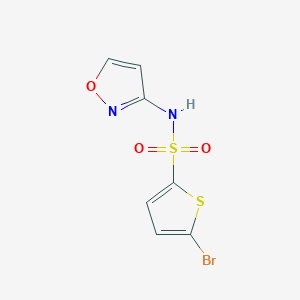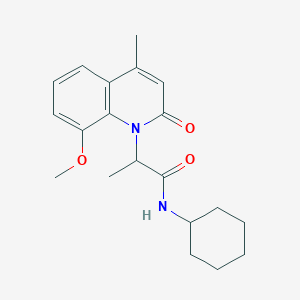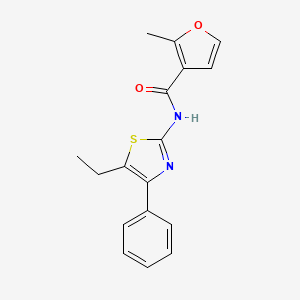
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide
描述
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide, also known as CME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CME is a derivative of ethylenediamine, a common organic compound used in the production of various industrial and pharmaceutical products.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell types. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to reduce the expression of various genes involved in inflammation and immune response.
In addition, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have analgesic effects in various animal models of pain. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to reduce the sensitivity of pain receptors and inhibit the transmission of pain signals in the spinal cord.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is relatively easy to synthesize and has a high purity and yield. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is also stable under various conditions and can be easily stored for long periods. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
However, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide also has some limitations for lab experiments. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has a relatively low solubility in water, which may limit its use in certain experimental conditions. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide. One potential direction is to investigate the use of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide as a potential therapeutic agent for various diseases such as cancer, arthritis, and neuropathic pain. Further in vitro and in vivo studies are needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide and its potential therapeutic applications.
Another potential direction is to investigate the use of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide as a building block for the synthesis of various functional materials such as polymers and metal-organic frameworks. Further research is needed to explore the reactivity and versatility of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide in various reactions and its potential applications in material science.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is synthesized through a simple reaction between 3-chlorobenzoyl chloride and 4-methylbenzylamine and has been extensively studied for its potential applications in medicine, agriculture, and material science. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown promising results in various in vitro and in vivo studies as a potential therapeutic agent for various diseases and as a building block for the synthesis of various functional materials. Further research is needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide and its potential applications in various fields.
科学研究应用
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been investigated for its anti-inflammatory, analgesic, and antitumor properties. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown promising results in vitro and in vivo studies as a potential therapeutic agent for various diseases such as cancer, arthritis, and neuropathic pain.
In agriculture, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been studied for its potential use as a herbicide and fungicide. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown significant inhibitory effects on the growth of various weeds and fungi, making it a potential alternative to traditional chemical pesticides.
In material science, N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been investigated for its potential use as a building block for the synthesis of various functional materials such as polymers and metal-organic frameworks. N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has shown excellent reactivity and versatility in various reactions, making it a potential candidate for the synthesis of complex materials.
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-7-12(8-6-11)10-18-15(20)16(21)19-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQMWWQAMVJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4720177.png)
![2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4720197.png)


![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4720207.png)

![N-(4-chlorobenzyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4720238.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)
![4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4720266.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4720282.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)